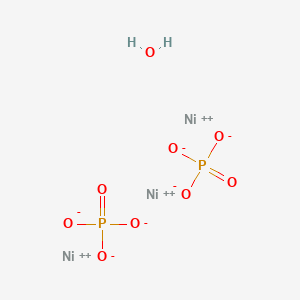

Nickel(II) phosphate hydrate

Description

Properties

IUPAC Name |

nickel(2+);diphosphate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ni.2H3O4P.H2O/c;;;2*1-5(2,3)4;/h;;;2*(H3,1,2,3,4);1H2/q3*+2;;;/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLMPZGLQBNCKC-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ni+2].[Ni+2].[Ni+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Ni3O9P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747921 | |

| Record name | Nickel(2+) phosphate--water (3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27176-17-6 | |

| Record name | Nickel(2+) phosphate--water (3/2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Fabrication Methodologies of Nickel Ii Phosphate Hydrate

Solution-Phase Synthesis Techniques

Solution-phase synthesis offers a versatile and controllable approach to produce nickel(II) phosphate (B84403) hydrate (B1144303) with desired characteristics. These methods involve the reaction of nickel and phosphate precursors in a liquid medium.

Hydrothermal and Solvothermal Synthesis

Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline nickel(II) phosphate hydrate. These techniques involve carrying out the chemical reaction in a sealed vessel, known as an autoclave, under controlled temperature and pressure.

Hydrothermal Synthesis: This method uses water as the solvent. By heating the aqueous solution of nickel and phosphate precursors above its boiling point, the pressure inside the autoclave increases, facilitating the dissolution of reactants and the crystallization of the product. For instance, nickel phosphate hydrate microplates have been deposited on 3D Ni-foam using a facile hydrothermal method. researchgate.net The microstructure of the resulting material can be controlled by varying the reaction time and temperature. researchgate.net In one study, Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods were successfully synthesized via a one-pot hydrothermal reaction. researchgate.net Another report details the hydrothermal treatment of nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O) at temperatures between 150°C and 350°C, which resulted in the formation of a new phase, Ni₃(PO₄)₂·5/4H₂O. researchgate.net High-temperature hydrothermal synthesis at 600-650 °C has been used to prepare novel nickel-phosphate structures like Ni₂(PO₄)(OH) and Ni₇(PO₄)₃(HPO₄)(OH)₃. nih.gov

Solvothermal Synthesis: This technique is similar to the hydrothermal method but employs a non-aqueous solvent. The choice of solvent can influence the morphology and properties of the final product. For example, a modified solvothermal carbonization method has been used to prepare nickel phosphides, where nickel(II) nitrate (B79036) hexahydrate and dopamine (B1211576) hydrochloride were dissolved in a mixture of absolute ethanol (B145695) and distilled water. mdpi.com

| Method | Precursors | Solvent | Temperature (°C) | Time (h) | Resulting Product |

| Hydrothermal | Nickel and phosphate precursors | Water | 150-350 | - | Ni₃(PO₄)₂·5/4H₂O researchgate.net |

| Hydrothermal | - | Water | - | 2, 4, 6 | Nickel phosphate hydrate microplates researchgate.net |

| Hydrothermal | - | Water | 600-650 | - | Ni₂(PO₄)(OH), Ni₇(PO₄)₃(HPO₄)(OH)₃ nih.gov |

| Solvothermal | Nickel(II) nitrate hexahydrate, dopamine hydrochloride, ammonium (B1175870) phosphate | Ethanol/Water | - | 24 | Nickel phosphide (B1233454) in N, P co-doped carbon mdpi.com |

Co-precipitation and Chemical Precipitation Methods

Co-precipitation and chemical precipitation are straightforward and cost-effective methods for synthesizing this compound. These techniques involve the formation of a solid precipitate from a solution containing nickel and phosphate ions.

Co-precipitation: This method involves the simultaneous precipitation of more than one substance from a solution. For instance, nickel ferrite (B1171679) (NiFe₂O₄) nanoparticles have been synthesized using a co-precipitation method where a solution of sodium hydroxide (B78521) was added to a solution containing ferric chloride and nickel chloride. scielo.brum.edu.my While not directly for this compound, this demonstrates the principle of precipitating multiple cations.

Chemical Precipitation: This technique involves the reaction of soluble precursors to form an insoluble product. Nickel(II) phosphate heptahydrate can be obtained as a pale green, flocculent precipitate by adding disodium (B8443419) hydrogen phosphate (Na₂HPO₄) to a nickel salt solution. chemicalbook.com The net ionic equation for this precipitation is: 3Ni²⁺(aq) + 2PO₄³⁻(aq) → Ni₃(PO₄)₂(s). brainly.com The pH of the solution is a critical parameter in this process, as it influences the formation of the precipitate. For example, in the precipitation of nickel species from wastewater, nickel hydroxide begins to precipitate at pH 3 and is completely precipitated at pH 11. journalirjpac.com

| Method | Nickel Precursor | Phosphate Precursor | Precipitating Agent | Resulting Product |

| Chemical Precipitation | Nickel salt solution | Disodium hydrogen phosphate | - | Nickel(II) phosphate heptahydrate chemicalbook.com |

| Chemical Precipitation | Nickel(II) chloride | Sodium phosphate | - | Solid nickel(II) phosphate brainly.com |

Chemical Bath Deposition Approaches

Chemical Bath Deposition (CBD) is a technique used to deposit thin films of materials onto a substrate from a solution. This method is based on the controlled precipitation of the desired compound from a solution of its constituents. nanotechunn.com The process requires the ionic product of the constituent ions to exceed the solubility product of the compound. nanotechunn.com

For the deposition of nickel-containing films, a solution containing Ni²⁺ ions is used. nanotechunn.com The pH of the solution and the presence of a complexing agent are crucial parameters that control the deposition process. nanotechunn.com While the direct application for this compound is not extensively detailed in the provided results, the principles of CBD for other nickel compounds are relevant. For example, nickel selenide (B1212193) (NiSe) thin films have been deposited using CBD from an aqueous solution containing Ni²⁺ and sodium selenosulfate. nanotechunn.com Similarly, nickel sulfide (B99878) (Ni₄S₃) thin films have been produced by this method. researchgate.net

Reflux and Microwave-Assisted Synthesis

Reflux and microwave-assisted synthesis methods offer ways to accelerate the reaction and control the properties of the resulting this compound.

Reflux Synthesis: This method involves boiling the reaction mixture and condensing the vapors back into the reaction vessel. This allows the reaction to be carried out at a constant temperature for an extended period. Nickel phosphate nanoparticles with a semi-sphere morphology and an average size of approximately 70 nm have been synthesized using a reflux-based route at 90°C for 18 hours. researchgate.net This method is considered cost-effective compared to the hydrothermal method. researchgate.net

Microwave-Assisted Synthesis: This technique utilizes microwave radiation to rapidly heat the reaction mixture. This can lead to shorter reaction times and the formation of unique nanostructures. Amorphous cobalt-doped nickel phosphate with a 3D flower-like microstructure has been successfully obtained by a facile microwave-assisted method followed by thermal treatment. sciopen.com This method has also been used to synthesize mesostructured nickel phosphate and nickel oxide nanoparticles. jim.org.cnmdpi.com The microwave-assisted hydrothermal method has been employed to fabricate binder-free nickel-copper phosphate battery-type electrodes. researchgate.net

| Method | Temperature (°C) | Time | Resulting Product |

| Reflux | 90 | 18 h | Nickel phosphate nanoparticles (~70 nm) researchgate.net |

| Microwave-Assisted | - | - | Amorphous cobalt-doped nickel phosphate sciopen.com |

| Microwave-Assisted Hydrothermal | 90 | 12.5 min | Nickel-copper phosphate electrode researchgate.net |

Sonochemical Synthesis Routes

Sonochemical synthesis utilizes the energy of ultrasonic cavitation to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of unique nanomaterials. mdpi.com This method is known for producing smaller particles with controlled morphology and high colloidal stability. mdpi.com

Nickel phosphate-silver phosphate nanocomposites have been synthesized using a sonochemical method followed by calcination. researchgate.net The sonochemical approach has also been used to synthesize various other nanomaterials, including metal oxides and phosphides. researchgate.netucl.ac.uk The power of the ultrasound and the reaction temperature are key parameters that influence the size and properties of the synthesized nanoparticles. mdpi.comnih.gov

Successive Ionic Layer Adsorption and Reaction (SILAR) Techniques

The Successive Ionic Layer Adsorption and Reaction (SILAR) method is a versatile technique for depositing thin films of materials layer by layer. It involves the sequential immersion of a substrate into solutions containing cationic and anionic precursors, with a rinsing step in between each immersion. researchgate.net This cyclic process allows for precise control over the film thickness at the nanoscale. researchgate.netresearchgate.net

Amorphous, hydrous nickel phosphate thin films have been prepared using the SILAR method on stainless steel substrates. researchgate.net The process involves alternately immersing the substrate in solutions containing nickel ions and phosphate ions. researchgate.net The properties of the resulting films, such as their specific surface area, can be tuned by varying the atomic ratio of the precursors. researchgate.net The SILAR method has also been successfully used to synthesize other phosphate compounds and metal sulfides. researchgate.netmrs-k.or.krmdpi.comresearchgate.net

| SILAR Process Steps |

| 1. Immersion of the substrate in a cationic precursor solution (e.g., containing Ni²⁺ ions). |

| 2. Rinsing the substrate with a solvent (e.g., deionized water) to remove excess ions. |

| 3. Immersion of the substrate in an anionic precursor solution (e.g., containing PO₄³⁻ ions). |

| 4. Rinsing the substrate with a solvent to remove unreacted ions and byproducts. |

| These steps constitute one SILAR cycle, which is repeated to achieve the desired film thickness. researchgate.net |

Advanced Fabrication Strategies

Modern materials science employs sophisticated techniques to create nickel(II) phosphate hydrates with tailored architectures and enhanced functionalities. These advanced strategies move beyond simple precipitation, offering greater control over the final product's physical and chemical properties.

Self-templating is an innovative strategy for creating hollow or complex nanostructures without the need for pre-synthesized hard templates. This method often involves the use of a sacrificial template that is formed in situ and then removed or transformed during the reaction.

One approach involves using nickel glycerate particles as sacrificial templates. researchgate.net Through a two-step phosphoric acid-assisted solvothermal process, amorphous nickel phosphate-based nanotubes can be self-assembled into two-dimensional (2D) crumpled sheet-like architectures. researchgate.net The transformation is believed to occur via a "self-deconstruction-self-weaving" mechanism. researchgate.net

Another self-templating technique utilizes colloidal particles to create hollow one-dimensional (1D) metal phosphate structures. researchgate.net For instance, different volumes of triethyl phosphate have been used in a self-templated method to synthesize various forms of nickel phosphate. researchgate.net The resulting materials, when analyzed with Scanning Electron Microscopy (SEM), revealed the formation of microflower structures, while X-ray diffraction (XRD) analysis indicated an amorphous structure. researchgate.net

| Template/Method | Precursors | Resulting Morphology | Reference |

| Sacrificial Nickel Glycerate Particles | Nickel Glycerate, Phosphoric Acid | 2D Crumpled Sheet-like Architectures of Nanotubes | researchgate.net |

| Colloidal Particle Templating | Nickel Nitrate, Triethyl Phosphate, Ethanol | Microflower Structures | researchgate.net |

Electrodeposition is a versatile technique for producing coatings and thin films of nickel-phosphorus materials. uctm.edu This method involves the electrochemical reduction of nickel ions and a phosphorus source onto a conductive substrate. The properties of the deposited material are highly dependent on the electrolyte composition, pH, temperature, and applied current or potential. uctm.edunist.gov

Two primary mechanisms are considered for Ni-P electrodeposition: a direct and an indirect mechanism. uctm.edu In the direct mechanism, nickel ions and the phosphorus source (e.g., sodium hypophosphite) are reduced simultaneously and independently. uctm.edu The indirect mechanism involves the reduction of the phosphorus source to phosphine, which then reacts with nickel ions. researchgate.net

Phosphites are often a satisfactory source of phosphorus for the electrodeposition process, which is typically carried out in acidic solutions with a pH between 0.5 and 2.0. nist.gov The use of a pulse current instead of a direct current has been shown to substantially enhance both the phosphorus content in the deposit and the current efficiency, particularly at low duty cycles. researchgate.net This improvement is attributed to the recovery of ion concentrations at the electrode surface during the off-time of the pulse. researchgate.net

| Phosphorus Source | Electrolyte Type | Key Finding | Reference |

| Sodium Hypophosphite | Sulphate-chloride, Chloride, Sulfamate | The deposition mechanism is a mix of chemical and electrochemical processes. uctm.edu | uctm.edu |

| Phosphorous Acid | Watts bath, Cobalt chloride solution | A low pH (0.5-2.0) is necessary for the successful electroreduction of the phosphite. nist.gov | nist.gov |

| Phosphorous Acid | Nickel Sulfamate bath | Pulse current plating improves phosphorus content and current efficiency. researchgate.net | researchgate.net |

The vast compositional and process parameter space in materials synthesis presents a significant challenge for discovering new materials. mpg.de Automated synthesis platforms, or "self-driving laboratories," offer a solution by streamlining experiments, improving reproducibility, and enabling high-throughput exploration. rsc.orgresearchgate.net

These platforms, such as the Chemputer, can manage multiple reactants, control key physicochemical parameters like temperature and stirring rates, and execute complex synthesis protocols with high precision. mpg.dersc.org This automation is particularly advantageous for systematically exploring phase diagrams of materials like transition metal phosphates (TMPs). rsc.org For example, an automated platform was used to synthesize M-struvite (NH₄MPO₄·6H₂O) and M-phosphate octahydrate (M₃(PO₄)₂·8H₂O), where M can be Ni²⁺ or Co²⁺. rsc.org The system revealed non-obvious correlations in the crystallization process and enhanced reproducibility compared to manual synthesis. rsc.org

By integrating automated wet-chemical synthesis with machine learning algorithms, such as a Sequential Learning App for Materials Discovery (SLAMD), researchers can accelerate the discovery of novel materials like high-entropy metal phosphates (HEMPs). mpg.dechemrxiv.org This data-driven approach successfully predicted and experimentally validated a novel Co₀.₃Ni₀.₃Fe₀.₂Cd₀.₁Mn₀.₁ phosphate octahydrate phase, demonstrating the efficiency of combining automation with predictive modeling. mpg.dechemrxiv.org

| Platform/Method | Focus | Key Outcome | Reference |

| Chemputer | Exploration of phase diagrams for Ni/Co phosphates | Enhanced reproducibility and traceability, revealing complex crystallization correlations. rsc.org | rsc.org |

| Chemputer with SLAMD | High-throughput discovery of High-Entropy Metal Phosphates | Successful prediction and synthesis of a novel multi-metal phosphate octahydrate. mpg.dechemrxiv.org | mpg.dechemrxiv.org |

Control over Morphology and Nanostructure during Synthesis

Controlling the morphology of this compound at the nano- and microscale is crucial for optimizing its performance in various applications. The shape and size of the particles influence properties such as surface area, catalytic activity, and electrochemical behavior.

The synthesis of nickel phosphate nanoparticles with controlled size and shape has been achieved through various methods, often employing templates or specific solvent conditions.

Microwave-assisted hydrothermal synthesis using quaternary ammonium bases as templates is one effective approach. researchgate.net For instance, spherical nickel phosphate crystals with an average diameter of 80 nm have been successfully synthesized using tetrapropylammonium (B79313) hydroxide as a template. researchgate.net The use of (2-hydroxyethyl) trimethylammonium hydroxide as a template, combined with the addition of ethylene (B1197577) glycol, resulted in nanoparticles with an average size of 55 nm. researchgate.net Another study demonstrated the synthesis of star-like and spherical nickel nanoparticles by chemical reduction using different molar ratios of hydrazine (B178648) hydrate as a reducing agent. ijtrd.com A change in the molar ratio of the reducing agent led to a morphological shift from star-like (70-90 nm) to spherical (50-80 nm) particles. ijtrd.com

| Synthesis Method | Template/Reagent | Resulting Morphology | Average Size | Reference |

| Microwave-assisted hydrothermal | Tetrapropylammonium hydroxide | Spherical nanoparticles | 80 nm | researchgate.net |

| Microwave-assisted hydrothermal | (2-hydroxyethyl) trimethylammonium hydroxide, Ethylene glycol | Nanoparticles | 55 nm | researchgate.net |

| Chemical Reduction | Hydrazine hydrate (10:1 ratio) | Star-like nanoparticles | 70-90 nm | ijtrd.com |

| Chemical Reduction | Hydrazine hydrate (15:1 ratio) | Spherical nanoparticles | 50-80 nm | ijtrd.com |

Two-dimensional (2D) nanostructures like nanosheets and nanoflakes offer a high surface-area-to-volume ratio, which is highly beneficial for applications in catalysis and sensing.

Ultrathin nickel-cobalt (B8461503) phosphate 2D nanosheets have been synthesized via a simple one-step hydrothermal method. nih.govresearchgate.net The morphology and structure of these nanomaterials were found to be dependent on the ratio of nickel to cobalt precursors. nih.govresearchgate.net The thinnest nanosheets, which exhibited the best electrocatalytic activity for glucose oxidation, were achieved with a Ni/Co ratio of 2:5. nih.govresearchgate.net

A foam synthesis approach has been developed to create 2D nanoflakes of mesoporous nickel/nickel(II) hydroxide. mdpi.com This method utilizes a dual-template system consisting of a self-assembled surfactant thin film and hydrogen bubbles generated by a reducing agent (sodium borohydride). mdpi.com The hydrogen gas produced exfoliates and fragments the deposited catalyst layers, resulting in amorphous, mesoporous 2D nanoflakes with a very high specific surface area of 165 m²/g. mdpi.comresearchgate.net Additionally, hydrothermal synthesis methods have been shown to produce microplate structures of nickel phosphate. researchgate.net

| Synthesis Method | Key Reagents/Templates | Resulting Morphology | Key Feature | Reference |

| One-step hydrothermal | Nickel and Cobalt precursors | Ultrathin 2D Nanosheets | Morphology dependent on Ni/Co ratio. nih.govresearchgate.net | nih.govresearchgate.net |

| Foam Synthesis | Surfactant thin-film, Sodium borohydride (B1222165) | Mesoporous 2D Nanoflakes | High specific surface area (165 m²/g). mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Self-templated | Nickel nitrate, Triethyl phosphate | Microflower Structures | Amorphous structure. researchgate.net | researchgate.net |

Formation of Microflower and Hollow Structures

The controlled synthesis of this compound with specific, complex morphologies like microflowers and hollow structures is a significant area of materials science research. These architectures are not merely aesthetic but offer enhanced properties, such as high surface area and unique reactive sites, which are beneficial for applications in catalysis and energy storage.

Flower-like microstructures of nickel phosphate have been successfully synthesized using chemical reduction methods. In one approach, these structures, with an average diameter of 1–2 μm, are formed from sword-like nanopetals that grow radially from a central core. researchgate.net This intricate assembly highlights the ability to direct crystal growth into complex, hierarchical arrangements.

The fabrication of hollow structures often involves more complex, multi-step procedures. A notable method is the use of a template-based, controllable etching process. For instance, bimetal phosphate nanocages with a hollow interior have been constructed. acs.org This process typically involves coating a template material and then selectively etching it away to leave a hollow phosphate shell. acs.org Such precise control over the material's architecture at the nanoscale is a testament to the advancements in synthetic chemistry. acs.org

Influence of Reaction Parameters on Material Formation

The final characteristics of this compound are highly sensitive to the conditions under which it is synthesized. Parameters such as temperature, pH, and the concentration and ratio of reactants play a critical role in determining the crystal structure, phase purity, and morphology of the resulting material.

Temperature: The reaction temperature significantly impacts the synthesis process. Hydrothermal methods, for example, rely on elevated temperatures to drive the crystallization of products like nickel phosphate hydrate microplates. researchgate.net Studies have shown that varying the hydrothermal reaction temperature can alter the resulting microstructure. researchgate.net Similarly, the crystallization temperature in microwave-hydrothermal synthesis is a key factor that is investigated to control the formation of microporous nickel phosphate frameworks. researchgate.net For instance, in the synthesis of nickel hydrogenphosphate hydrates via a wet chemical method at 96°C, the initial amorphous precipitate transforms into crystalline Ni₃(PO₄)₂·8H₂O over time. researchgate.net

pH of the Solution: The pH of the reaction medium is a crucial parameter that influences the morphology of the synthesized nickel phosphate. The use of additives like sodium hydroxide (NaOH) to control the pH can lead to the formation of various nanostructures. researchgate.net For example, adjusting the pH from 6 to 12 has been shown to result in the formation of a wool-like nanostructure composed of chain-like nanoparticles. researchgate.net Investigations into the synthesis of microporous nickel phosphate have also highlighted the nature of the base used and the resulting pH as significant variables. researchgate.net In some syntheses, the pH needs to be carefully controlled; for example, adjusting it to 8.5 is a necessary step in the formation of certain benzotriazinone precursors which can be used in subsequent reactions. wikipedia.org The effect of pH can be highly specific, with different morphologies or phases being favored in distinct pH ranges. utm.mynih.gov

Reactant Concentration and Ratios: The molar ratio of the reactants is another fundamental parameter that governs the synthetic outcome. In the synthesis of nickel hydrogenphosphate hydrates, the molar ratio of phosphoric acid to nickel oxide (H₃PO₄/NiO) determines the final product. researchgate.net For example, at a specific reactant quantity, a molar ratio of 3 to 4 leads to the formation of Ni₃(PO₄)₂·8H₂O, whereas a ratio of 5 to 6 results in NiHPO₄·3/2H₂O. researchgate.net The concentration of nickel ions can also influence the incorporation of other species into the final structure, as seen in the synthesis of nickel-substituted calcium phosphates. conicet.gov.ar

The following table summarizes the influence of various reaction parameters on the synthesis of this compound and related structures.

| Parameter | Effect | Resulting Structure/Phase | Reference |

| Temperature | Varied during hydrothermal synthesis | Alters microstructure of NiPh microplates | researchgate.net |

| pH | Controlled using NaOH, varied from 6 to 12 | Formation of Ni wool-like nanostructures | researchgate.net |

| Reactant Ratio | H₃PO₄/NiO molar ratio of 3 to 4 | Formation of Ni₃(PO₄)₂·8H₂O | researchgate.net |

| Reactant Ratio | H₃PO₄/NiO molar ratio of 5 to 6 | Formation of NiHPO₄·3/2H₂O | researchgate.net |

| Synthesis Method | Controllable etching process | Hollow bimetal (Co/Ni) phosphate nanocages | acs.org |

| Synthesis Method | Chemical reduction | Flower-like microstructures | researchgate.net |

This detailed control over the synthesis process allows for the targeted fabrication of this compound materials with tailored properties for specific applications.

Advanced Characterization Techniques for Nickel Ii Phosphate Hydrate Materials

Spectroscopic Analysis Methods

Spectroscopic techniques are instrumental in probing the atomic and molecular level characteristics of nickel(II) phosphate (B84403) hydrate (B1144303).

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in nickel(II) phosphate hydrate. The FTIR spectrum of Ni₃(PO₄)₂·8H₂O exhibits distinct vibrational bands corresponding to the phosphate anions (PO₄³⁻) and water of hydration (H₂O).

The presence of water molecules in the crystal lattice is confirmed by broad absorption bands in the high-frequency region, typically between 3000 and 3600 cm⁻¹, which are assigned to the O-H stretching vibrations (ν(OH)) of the water molecules. kku.ac.thsworldjournal.com Another characteristic band for water is the H-O-H bending vibration (δ(H₂O)), which appears around 1640-1645 cm⁻¹. sworldjournal.com The presence of two distinct bands for deformation vibrations of water molecules (at 1630 and 1580 cm⁻¹) suggests the existence of at least two types of crystallographically non-identical water molecules within the structure. sworldjournal.com

The phosphate group vibrations are observed in the lower frequency "fingerprint" region. The characteristic vibrations of the PO₄³⁻ tetrahedron include asymmetric and symmetric stretching and bending modes. A strong, broad band associated with the P-O stretching vibrations is typically observed around 1000-1100 cm⁻¹. electrochemsci.org Specifically, bands in the region of 1080-980 cm⁻¹ are attributed to the stretching vibrations of the phosphate anion. sworldjournal.com Additional bands related to P-O bending vibrations can be found at lower wavenumbers, such as in the 580-510 cm⁻¹ range. sworldjournal.com

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3600-3000 | O-H Stretching (ν(OH)) of H₂O | kku.ac.thsworldjournal.com |

| 1645-1640 | H-O-H Bending (δ(H₂O)) | sworldjournal.com |

| 1630 and 1580 | δ(H₂O) indicating non-identical water molecules | sworldjournal.com |

| 1100-980 | P-O Stretching of PO₄³⁻ | sworldjournal.comelectrochemsci.org |

| 580-510 | P-O Bending of PO₄³⁻ | sworldjournal.com |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis, particularly for the symmetric vibrations of the phosphate group. In the Raman spectra of this compound, a broad band corresponding to the ν(OH) vibrations of crystallization water is observed in the 2800-3600 cm⁻¹ region. sworldjournal.com A low-intensity peak for the δ(H₂O) bending vibration appears around 1640-1645 cm⁻¹. sworldjournal.com

The vibrations of the phosphate anion are evident in the 850-1100 cm⁻¹ range. sworldjournal.com The Raman spectrum of Ni₃(PO₄)₂ shows characteristic peaks that can be used to identify the material. researchgate.net The technique is also sensitive to the presence of different phases and can be used to monitor the transformation of this compound upon heating.

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3600-2800 | ν(OH) of H₂O | sworldjournal.com |

| 1645-1640 | δ(H₂O) | sworldjournal.com |

| 1100-850 | Vibrations of PO₄³⁻ | sworldjournal.com |

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS is used to confirm the presence of Ni, P, and O and to determine their oxidation states.

The high-resolution XPS spectrum of Ni 2p typically shows two main peaks, Ni 2p₃/₂ and Ni 2p₁/₂, which are characteristic of the Ni²⁺ state. researchgate.net For instance, binding energies for Ni 2p₃/₂ are observed at approximately 855.3 eV and for Ni 2p₁/₂ at around 873.3 eV. researchgate.net These main peaks are often accompanied by satellite peaks, which are also a signature of the Ni²⁺ oxidation state. researchgate.net

The P 2p spectrum exhibits a peak corresponding to the phosphate group. The binding energy for P 2p is typically found around 132.2 eV to 133.4 eV, which is consistent with the P-O bond in a phosphate environment. researchgate.net The O 1s spectrum can be deconvoluted into multiple peaks, representing oxygen in the phosphate group (P-O) and in the water molecules. acs.org

| Element | Orbital | Binding Energy (eV) | Reference |

|---|---|---|---|

| Nickel (Ni) | 2p₃/₂ | ~855.3 | researchgate.net |

| Nickel (Ni) | 2p₁/₂ | ~873.3 | researchgate.net |

| Phosphorus (P) | 2p | 132.2 - 133.4 | researchgate.net |

| Oxygen (O) | 1s | ~531.71 (P-O) | acs.org |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy provides information about the electronic transitions within the material and allows for the determination of the optical band gap. This compound nanoparticles exhibit good absorbance features in the UV-Visible range. colab.ws

The optical energy band gap of Ni₃(PO₄)₂ can be determined from the absorption spectrum. Studies have reported optical energy band gap values ranging from 1.58 eV to 2.2 eV for nickel phosphate nanoparticles prepared under different conditions. colab.ws These values indicate that this compound has potential applications in optical and electrochemical devices. colab.ws The absorption spectra of Ni(II) aqueous solutions show characteristic bands that can be attributed to d-d electronic transitions of the Ni²⁺ ion. researchgate.net

| Property | Value | Reference |

|---|---|---|

| Optical Energy Band Gap | 1.58 - 2.2 eV | colab.ws |

Structural and Morphological Investigations

These techniques are crucial for understanding the crystalline nature and the physical shape and size of the this compound particles.

X-ray Diffraction (XRD) for Phase Identification and Crystalline Aspects

X-ray diffraction (XRD) is the primary technique used to identify the crystalline phase and determine the crystal structure of this compound. The XRD pattern of as-synthesized this compound consists of a series of diffraction peaks that are characteristic of its specific crystal lattice.

Numerous studies have confirmed that Ni₃(PO₄)₂·8H₂O crystallizes in a monoclinic system. kku.ac.thelectrochemsci.org The diffraction peaks in the experimental XRD pattern are indexed according to the standard diffraction data from the Joint Committee on Powder Diffraction Standards (JCPDS) or the Powder Diffraction File (PDF). For Ni₃(PO₄)₂·8H₂O, the standard pattern is often referenced as PDF #33-0951. kku.ac.thelectrochemsci.org The XRD patterns show that the synthesized samples are well-crystallized and pure, with all detectable peaks corresponding to the monoclinic structure of Ni₃(PO₄)₂·8H₂O. kku.ac.thelectrochemsci.org Some studies also report the space group as I2/m or P2₁/a. kku.ac.thresearchgate.net The average crystallite size of the nanoparticles can also be calculated from the broadening of the XRD peaks using the Scherrer formula. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | kku.ac.thelectrochemsci.org |

| Space Group | I2/m or P2₁/a | kku.ac.thresearchgate.net |

| Standard PDF Card | #33-0951 | kku.ac.thelectrochemsci.org |

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface morphology of this compound. This analysis reveals details about the material's particle shape, size, and how the particles are aggregated.

Research has shown that this compound can exhibit various morphologies depending on the synthesis conditions. For instance, hydrothermally synthesized this compound has been observed to form plate-like microstructures. researchgate.net The reaction time during hydrothermal synthesis can also influence the microstructure of the resulting material. researchgate.net In some cases, the material appears as flocculus-like spheres with very small grain sizes. researchgate.net

When used as a component in composite materials, the morphology can be influenced by the substrate. For example, when deposited on nickel foam, it can form as microplates. researchgate.net The morphology of this compound can also be intentionally modified. For example, the addition of surfactants during synthesis can lead to phase transitions and changes in the material's structure.

The table below summarizes the different morphologies of this compound observed under various synthesis conditions.

| Synthesis Method | Observed Morphology | Reference |

| Hydrothermal | Plate-like microstructures | researchgate.net |

| Hydrothermal (varying time) | Varied microstructures | researchgate.net |

| Thermolysis of nickel phthalate (B1215562) polymer | Flocculus-like spheres | researchgate.net |

| Hydrothermal on Ni-foam | Microplates | researchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Transmission Electron Microscopy (TEM) provides a deeper look into the nanoscale features of this compound, revealing details about its internal structure, crystallinity, and the distribution of elements at a very high resolution.

TEM analysis can confirm the successful synthesis of this compound nanostructures and provide information on their size and shape. For example, TEM has been used to characterize flocculus-like spheres of nickel hydroxy hydrate with grain sizes around 7 nm. researchgate.net It can also reveal the morphology of composites, such as the flake-like microstructure of Ni, Co Hydroxide (B78521).

High-resolution TEM (HRTEM) can even show the formation of new phases on the surface of the material during electrochemical processes. For instance, HRTEM has been used to illustrate the formation of a NiOOH phase on the surface of a this compound-based heterostructure.

The table below highlights some key findings from TEM analysis of this compound materials.

| Analysis Technique | Key Finding | Reference |

| TEM | Characterization of flocculus-like spheres (7 nm grain size) | researchgate.net |

| TEM | Observation of flake-like microstructure in Ni, Co Hydroxide | |

| HRTEM | Formation of NiOOH phase on heterostructure surface |

Elemental Mapping and Energy-Dispersive X-ray Spectroscopy (EDX/EDS)

Elemental Mapping and Energy-Dispersive X-ray Spectroscopy (EDX or EDS) are techniques used to determine the elemental composition of a material and the distribution of those elements. wikipedia.orgjeol.comthermofisher.com When a sample is bombarded with an electron beam, it emits X-rays with energies characteristic of the elements present. wikipedia.org By analyzing these X-rays, a map of the elemental distribution can be created. jeol.com

In the study of this compound, EDX is used to confirm the presence and uniform distribution of nickel, phosphorus, and oxygen. This is crucial for verifying the successful synthesis of the compound and for understanding the composition of composite materials. For example, in a this compound/graphene foam composite, EDX can show the distribution of Na, Ni, P, and O.

EDX is also valuable for analyzing changes in elemental composition after electrochemical testing. For instance, after testing a Ni(OH)₂/CC electrode, EDX can reveal the presence of new elements from the electrolyte, such as Na and Cl, on the electrode surface. mdpi.com

The table below provides examples of how EDX is used in the characterization of this compound materials.

| Material | Elements Detected by EDX | Purpose of Analysis | Reference |

| This compound | Ni, P, O | Confirmation of synthesis | |

| NaNi₄(PO₄)₃/GF composite | Na, Ni, P, O | Analysis of elemental distribution | |

| Ni(OH)₂/CC electrode (post-testing) | Na, Cl | Detection of electrolyte elements | mdpi.com |

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. stackexchange.com This is particularly useful for studying the thermal stability and decomposition of this compound.

TGA can be used to determine the water content in the hydrated form of the compound. As the material is heated, it loses water molecules, resulting in a measurable weight loss. This allows for the determination of the number of water molecules in the hydrate. stackexchange.com For example, TGA can distinguish between a monohydrate and a hexahydrate of ammonium (B1175870) nickel phosphate. google.com

TGA can also reveal the decomposition process of the compound at higher temperatures. For instance, TGA has been used to study the thermolysis of nickel phthalate polymer to form nickel hydroxy hydrate nanostructures. researchgate.net The decomposition products can be further analyzed using techniques like mass spectrometry (TGA-MS). osti.gov

The table below summarizes the applications of TGA in the study of this compound.

| Application | Information Obtained | Reference |

| Determination of water content | Number of water molecules in the hydrate | stackexchange.comgoogle.com |

| Study of thermal decomposition | Decomposition temperature and products | researchgate.netosti.gov |

| Analysis of composite materials | Thermal stability of the composite | researchgate.net |

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are techniques used to study the thermal properties of materials by measuring the temperature difference (DTA) or the difference in heat flow (DSC) between a sample and a reference material as they are heated or cooled. innovatechlabs.comlabcompare.comnetzsch.comresearchgate.net These methods can identify phase transitions, such as melting and crystallization, as well as chemical reactions. labcompare.comnetzsch.comnih.gov

In the context of this compound, DTA and DSC can be used to investigate its thermal stability and any phase changes that occur upon heating. For example, DTA can be used in conjunction with TGA to analyze the decomposition of the compound and identify the temperatures at which different thermal events occur.

While specific DTA/DSC data for this compound is not extensively detailed in the provided context, the general principles of these techniques are applicable. They can provide valuable information about the material's thermal behavior, which is important for understanding its stability and potential applications at elevated temperatures.

Electrochemical Characterization Methodologies (excluding specific performance values)

The electrochemical behavior of this compound is often investigated using a variety of techniques to understand its potential for applications such as supercapacitors and electrocatalysis. researchgate.netelsevierpure.com These methods probe the material's redox reactions, charge storage mechanisms, and charge transfer kinetics without focusing on specific performance metrics like capacitance or energy density.

Cyclic Voltammetry (CV) is a fundamental technique used to study the redox behavior of the material. mdpi.com By cycling the potential of an electrode made from this compound and measuring the resulting current, researchers can identify the oxidation and reduction peaks that correspond to the Faradaic reactions of the nickel ions. researchgate.net The shape of the CV curve can also provide insights into the charge storage mechanism.

Galvanostatic Charge-Discharge (GCD) is another common technique where the electrode is charged and discharged at a constant current. The resulting voltage profile over time provides information about the capacitive behavior of the material.

Electrochemical Impedance Spectroscopy (EIS) is used to study the charge transfer resistance and ion diffusion processes within the electrode. mdpi.com By applying a small AC voltage at different frequencies and measuring the impedance, a Nyquist plot is generated. This plot can be modeled to determine key parameters like the solution resistance and the charge transfer resistance at the electrode-electrolyte interface.

The table below lists the common electrochemical characterization techniques and the information they provide for this compound.

| Technique | Information Obtained |

| Cyclic Voltammetry (CV) | Redox behavior, Faradaic reactions |

| Galvanostatic Charge-Discharge (GCD) | Capacitive behavior |

| Electrochemical Impedance Spectroscopy (EIS) | Charge transfer resistance, ion diffusion |

Magnetic Investigation Methodologies

The magnetic properties of nickel(II) phosphate materials are a subject of significant research interest, stemming from the diverse magnetic behaviors exhibited by compounds containing the paramagnetic Ni²⁺ ion. The specific arrangement of these ions within the crystal lattice, their coordination environments, and the mediating role of phosphate and hydrate groups give rise to complex magnetic phenomena. Advanced characterization techniques are essential to probe these properties, revealing details about magnetic ordering, spin interactions, and the local electronic environment of the nickel centers. The primary methods employed include magnetic susceptibility measurements, neutron diffraction, and electron paramagnetic resonance spectroscopy.

Magnetic susceptibility measurements are fundamental for characterizing the bulk magnetic response of nickel(II) phosphate hydrates to an applied magnetic field. These studies typically involve measuring the magnetization as a function of temperature and field strength. For instance, investigations into nickel(II) phosphate octahydrate (Ni₃(PO₄)₂·8H₂O) have shown that the material behaves as a paramagnetic substance at lower temperatures, such as 223 K. researchgate.net The magnetic behavior of such materials often follows the Curie-Weiss law, where the magnetic susceptibility decreases with increasing temperature. ias.ac.in

From these measurements, key parameters like the paramagnetic Curie temperature (θp) and the Curie constant (C) can be derived, providing insight into the nature and strength of magnetic interactions. Research on a nano-crystallite form of Ni₃(PO₄)₂·8H₂O determined the paramagnetic Curie temperature to be 34.77 K and the Curie constant to be 9.11 x 10⁻³. researchgate.net The positive value of the Curie temperature suggests the presence of ferromagnetic interactions, although long-range ordering may be complex.

Table 1: Magnetic Parameters for this compound from Susceptibility Data

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Magnetic Susceptibility (at 223 K) | 4.66 x 10⁻⁵ | Ni₃(PO₄)₂·8H₂O | researchgate.net |

| Paramagnetic Curie Temperature (θp) | 34.77 K | Ni₃(PO₄)₂·8H₂O (nanomaterial) | researchgate.net |

| Curie Constant (C) | 9.11 x 10⁻³ | Ni₃(PO₄)₂·8H₂O (nanomaterial) | researchgate.net |

For determining the precise magnetic structure, particularly in the ordered state at low temperatures, neutron diffraction is an indispensable tool. researchgate.net While detailed studies on the hydrated forms are less common, extensive research on anhydrous nickel(II) orthophosphate (Ni₃(PO₄)₂) provides a clear example of the insights gained from this technique. Neutron diffraction studies on powdered samples of Ni₃(PO₄)₂ revealed a three-dimensional antiferromagnetic ordering at a Néel temperature (Tₙ) of approximately 17.1 K. researchgate.net

Table 2: Magnetic Structure Details for Anhydrous Ni₃(PO₄)₂ from Neutron Diffraction

| Property | Finding | Technique | Reference |

|---|---|---|---|

| Magnetic Ordering Temperature (Tₙ) | ~17.1 K | Neutron Diffraction, Specific Heat | researchgate.net |

| Overall Magnetic Structure | Antiferromagnetic | Neutron Diffraction | researchgate.net |

| Intra-unit Interactions | Ferromagnetic interactions within Ni₃O₁₄ trimers | Neutron Diffraction | researchgate.net |

| Inter-unit Interactions | Antiferromagnetic coupling between trimers | Neutron Diffraction | researchgate.net |

Electron Paramagnetic Resonance (EPR) spectroscopy serves as another powerful probe, offering detailed information about the local environment of the paramagnetic Ni(II) ions. ijettjournal.org EPR is sensitive to the electronic spin state of the Ni²⁺ ion (S=1) and its interaction with its immediate surroundings. This technique can reveal the coordination geometry and symmetry of the nickel site and quantify the magnetic anisotropy through the determination of g-factors and zero-field splitting (ZFS) parameters. ijettjournal.orgrsc.org In systems where Ni(II) is doped into a host lattice, EPR can identify the specific location of the impurity ion. ijettjournal.org Although specific EPR data for this compound is not extensively detailed in the search results, the technique is broadly applied to study paramagnetic nickel centers in various coordination compounds and materials, including phosphate-based systems. pnas.orgnih.gov

Applications in Electrochemical Systems

Electrochemical Energy Storage Devices

Nickel(II) phosphate (B84403) hydrate (B1144303) is extensively investigated as an electrode material in various energy storage systems, owing to its high theoretical specific capacitance, distinct redox activity, and structural stability.

Nickel(II) phosphate hydrate has emerged as a compelling candidate for supercapacitor electrodes, demonstrating the ability to store significant amounts of charge. Researchers have explored various synthesis methods to optimize its morphology and, consequently, its electrochemical performance.

For instance, nickel phosphate hydrate deposited on nickel foam using a hydrothermal method has exhibited a remarkable areal capacitance of 6333.33 mF cm⁻² at a current density of 10 mA cm⁻². oregonstate.edu This material, with a stacked micro-sheet-like structure, also showed an energy density of 316.67 µWh cm⁻² and maintained approximately 89% of its initial capacitance after 1000 charge-discharge cycles. oregonstate.edu The charge storage kinetics in this case were found to be diffusion-driven. oregonstate.edu

In another study, amorphous NiHPO₄·3H₂O synthesized via a chemical precipitation method delivered a high specific capacity of about 2191 F g⁻¹ at 0.5 A g⁻¹. researchgate.net This material, composed of nano-scale microspheres, also demonstrated good cycling stability, retaining 101% of its initial capacitance after 500 cycles in an asymmetric capacitor setup. researchgate.net The energy density and power density were reported to be as high as 112 Wh kg⁻¹ and 501 W kg⁻¹, respectively, highlighting the potential of amorphous nickel phosphate in high-performance energy storage. researchgate.net

Furthermore, Ni₂(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods synthesized through a one-pot hydrothermal reaction have been successfully used in flexible all-solid-state supercapacitors. researchgate.net These devices achieved a maximum volumetric energy density of 0.446 mWh cm⁻³ and a maximum power density of 44.1 mW cm⁻³, along with excellent mechanical flexibility and cycling stability over 5000 cycles. researchgate.net

The electrochemical properties of nickel phosphate can be further enhanced by creating composite materials. For example, sono-chemically synthesized carbon nanotubes-nickel phosphate nanocomposites have shown excellent energy density. acs.org

| Material | Synthesis Method | Specific Capacitance | Current Density | Energy Density | Power Density | Cycling Stability | Reference |

|---|---|---|---|---|---|---|---|

| Nickel phosphate hydrate on Ni foam | Hydrothermal | 6333.33 mF cm⁻² | 10 mA cm⁻² | 316.67 µWh cm⁻² | - | ~89% after 1000 cycles | oregonstate.edu |

| Amorphous NiHPO₄·3H₂O | Chemical Precipitation | 2191 F g⁻¹ | 0.5 A g⁻¹ | 112 Wh kg⁻¹ | 501 W kg⁻¹ | 101% after 500 cycles | researchgate.net |

| Ni₂(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12H₂O nanorods | Hydrothermal | - | - | 0.446 mWh cm⁻³ | 44.1 mW cm⁻³ | >5000 cycles | researchgate.net |

| Ni₃(PO₄)₂·8H₂O/NF | Hydrothermal | 1552 F g⁻¹ (301.8 mAh g⁻¹) | 5 mA cm⁻² | - | - | 84% after 10,000 cycles | acs.org |

Beyond supercapacitors, this compound is also a promising electrode material for batteries, valued for its high theoretical capacity. echemi.com Its performance as a battery electrode is often evaluated in hybrid systems or as a component in more complex battery chemistries.

Research has shown that nickel phosphate-based materials can be suitable for battery manufacturing due to their potential for high energy density and long cycle life. echemi.com The ability to control the morphology and structure of nickel phosphate through various synthesis conditions allows for the enhancement of battery performance and stability. echemi.com

Amorphous nickel phosphate has been identified as a material with great potential for energy storage applications in batteries. researchgate.net The amorphous structure can help to ease volume expansion during charge and discharge cycles, leading to improved cycle performance. researchgate.net

To bridge the gap between supercapacitors and batteries, hybrid energy storage devices, often called "supercapatteries," have been developed. These systems aim to combine the high power density of supercapacitors with the high energy density of batteries. This compound is a key material in this area.

A hybrid supercapacitor device fabricated with nickel phosphate hydrate on nickel foam as one of the electrodes demonstrated 94.44% capacitance retention after 5000 cycles. oregonstate.edu Another hybrid device, a supercapattery with a Ni₃(PO₄)₂·8H₂O/NF positive electrode and an activated carbon negative electrode, offered a high specific energy of 33.4 Wh kg⁻¹ at a power of 165.5 W kg⁻¹. acs.org

These findings underscore the versatility of this compound in advanced energy storage solutions, where it can contribute to devices with both high power and high energy capabilities. oregonstate.eduacs.orgechemi.com

The charge storage mechanism in this compound electrodes primarily involves Faradaic reactions, which are characteristic of pseudocapacitive materials. These reactions are based on the reversible redox transitions of the nickel ions within the phosphate framework.

In an alkaline electrolyte such as potassium hydroxide (B78521) (KOH), the electrochemical reactions at the nickel phosphate electrode surface involve the Ni²⁺/Ni³⁺ redox couple. The chemically stable P-O covalent bond within the phosphate group provides a robust structure for these electrochemical processes. researchgate.net The charge storage kinetics are often found to be diffusion-driven, indicating that the movement of ions within the electrode material plays a crucial role in the charge and discharge process. oregonstate.edu

Electrocatalytic Applications

This compound also exhibits significant potential as an electrocatalyst, particularly for reactions crucial to renewable energy technologies like water splitting.

The oxygen evolution reaction (OER) is a key process in electrochemical water splitting for hydrogen production. Nickel-based phosphates, including Ni₃(PO₄)₂, have been identified as highly active and durable electrocatalysts for the OER in alkaline media. rsc.orgnih.gov

Studies have shown that monoclinic Ni₃(PO₄)₂ exhibits outstanding OER activity, with overpotentials superior to conventional Ni-based oxides (NiO) and phosphides (Ni₂P). rsc.orgnih.gov In fact, its OER-specific activity has been reported to surpass that of the benchmark precious metal catalyst, IrO₂. rsc.org Importantly, Ni₃(PO₄)₂ maintains its OER activity even after 1000 repeated potential cycles, demonstrating excellent long-term durability. rsc.orgnih.gov

The excellent OER performance of nickel-based phosphates is attributed to their favorable electronic orbitals, which strengthen the Ni-O bond and facilitate the adsorption of OER intermediates on the nickel active sites. rsc.orgnih.gov Density functional theory (DFT) calculations have revealed a correlation between shorter Ni-O bond lengths and lower OER overpotentials, providing a design principle for more efficient catalysts. rsc.orgnih.gov

Furthermore, doping nickel phosphate with other transition metals, such as iron, can synergistically enhance its OER activity. Iron-doped nickel phosphate has shown the ability to deliver a current density of 10 mA cm⁻² at an extremely small overpotential of 220 mV in 1 M KOH. acs.org

| Catalyst | Electrolyte | Overpotential @ 10 mA cm⁻² | Tafel Slope | Durability | Reference |

|---|---|---|---|---|---|

| Monoclinic Ni₃(PO₄)₂ | Alkaline Media | Superior to NiO and Ni₂P | - | Stable after 1000 cycles | rsc.orgnih.gov |

| Iron-doped Nickel Phosphate (Ni:Pi-Fe/NF) | 1 M KOH | 220 mV | - | - | acs.org |

Oxidation of Organic Molecules (e.g., 5-Hydroxymethylfurfural, Formaldehyde (B43269), Urea)

Nickel phosphate-based materials have demonstrated significant electrocatalytic activity for the oxidation of several key organic molecules. The catalytic mechanism generally relies on the redox couple of Ni(II)/Ni(III). In an alkaline medium, the Ni(II) species on the electrode surface is oxidized to a higher valence state, typically Ni(III) oxyhydroxide (NiOOH), which then acts as the primary oxidizing agent for the organic substrate.

5-Hydroxymethylfurfural (HMF) The electrochemical oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is a crucial reaction for converting biomass into valuable platform chemicals. While much research focuses on various nickel-based catalysts, the role of the phosphate group has been highlighted for its ability to enhance performance. researchgate.net In nickel-phytic acid hybrids, the coordination between nickel ions and the phosphate groups of phytic acid was found to be instrumental in achieving high selectivity and yield of FDCA. researchgate.net The general mechanism involves the transformation of Ni²⁺ species into high-valence Ni³⁺ species under an applied potential, which then catalyze the HMF oxidation. researchgate.netresearchgate.net Molybdenum sulfide-modified nickel-based catalysts have also been shown to accelerate the in-situ oxidation of Ni²⁺ to NiOOH and Ni³⁺, leading to 100% conversion of HMF and 99% selectivity for FDCA. researchgate.net

Formaldehyde Nickel phosphate has been identified as an effective catalyst for the electrooxidation of formaldehyde in alkaline solutions. researchgate.net Bimetallic electrocatalysts, such as nickel/manganese phosphate on carbon nanofibers (Ni/MnPh-CNFs), have been developed to enhance this activity. researchgate.net The oxidation process is attributed to the formation of the Ni²⁺/Ni³⁺ redox couple on the catalyst's surface. researchgate.net The inclusion of carbon nanofibers and the synergistic effect between nickel phosphate and manganese phosphate help to accelerate electron transfer and improve electrical conductivity, boosting the catalytic performance. researchgate.net

Urea (B33335) Nickel phosphate nanomaterials are effective for the electro-oxidation of urea, a reaction of interest for direct urea fuel cells and wastewater treatment. nih.gov Nanoparticles of Ni₃(PO₄)₂·8H₂O have shown superior electrocatalytic activity towards urea oxidation in alkaline solutions compared to conventional nickel hydroxide-based electrodes. nih.gov The process involves activating the electrode by potential cycling in a potassium hydroxide solution to enrich the surface with Ni(II)/Ni(III) species. nih.gov Supporting these nanoparticles on multi-walled carbon nanotubes (MWCNTs) can further enhance performance by increasing the specific surface area and electrical conductivity, resulting in higher catalytic current and a lower onset potential for urea oxidation. nih.gov

Table 1: Performance of Nickel Phosphate-Based Electrocatalysts in Organic Molecule Oxidation

| Target Molecule | Catalyst | Key Performance Metrics | Source(s) |

|---|---|---|---|

| 5-Hydroxymethylfurfural | Molybdenum sulfide (B99878) modified nickel-based catalyst | 100% HMF conversion, 99% FDCA selectivity, Onset potential: 1.27 V | researchgate.net |

| Formaldehyde | 80% bimetallic Ni/MnPh-CNFs | Enhanced anodic peak current in 0.25 M KOH with 0.01 M formaldehyde | researchgate.net |

| Urea | Ni₃(PO₄)₂·8H₂O nanoparticles | Superior activity compared to Ni(OH)₂-based electrodes | nih.gov |

Electrocatalytic Sensing Platforms

The electrocatalytic properties of this compound make it a suitable material for developing nonenzymatic electrochemical sensors. These sensors leverage the direct oxidation of an analyte on the electrode surface, offering a simpler and often more stable alternative to enzyme-based sensors.

Glucose Sensing Three-dimensional nanoporous Ni₃(PO₄)₂·8H₂O nano/microflakes grown directly on nickel foam have been successfully used as a nonenzymatic sensor for glucose. nih.gov This electrode demonstrates exceptional sensitivity and a very low detection limit. nih.gov The sensing mechanism relies on the electrocatalytic oxidation of glucose at the surface of the nickel phosphate flakes in an alkaline medium. Similarly, hydrothermally prepared Ni₃(PO₄)₂·8H₂O thin films have also been investigated for glucose sensing, showing a linear response to increasing glucose concentrations. researchgate.net

pH Sensing The same Ni₃(PO₄)₂·8H₂O/nickel foam electrode developed for glucose sensing has also been applied as a sweat-based pH sensor. It is capable of detecting pH values in the range relevant to human sweat (pH 4 to 7), highlighting its multifunctional capabilities. nih.gov

The broader family of nickel-based materials, including nickel hydroxide, has shown promise for detecting other analytes like phosphate ions, suggesting the potential for developing nickel phosphate-based sensors for various environmental and biological targets. mdpi.com

Table 2: Performance of this compound-Based Electrocatalytic Sensors

| Analyte | Electrode Material | Linear Range | Limit of Detection (LOD) | Sensitivity | Source(s) |

|---|---|---|---|---|---|

| Glucose | Ni₃(PO₄)₂·8H₂O/NF | Not specified | 97 nM | 24.39 mA mM⁻¹cm⁻² | nih.gov |

| Glucose | Ni₃(PO₄)₂·8H₂O thin films | 0–12.5 mM | Not specified | Not specified | researchgate.net |

Fundamental Electrochemical Performance Assessment

To understand the electrocatalytic and sensing capabilities of this compound, its fundamental electrochemical properties are assessed using various techniques.

Cyclic Voltammetry (CV) Cyclic voltammetry is a primary tool used to investigate the electrochemical behavior of Ni₃(PO₄)₂·8H₂O electrodes. CV scans performed in an alkaline electrolyte like potassium hydroxide (KOH) typically reveal a pair of redox peaks. These peaks correspond to the reversible oxidation and reduction of the nickel centers, specifically the Ni(II) ↔ Ni(III) transition, which is fundamental to its catalytic activity. For instance, activating a Ni₃(PO₄)₂·8H₂O modified electrode often involves repeated potential cycling until these redox peaks become stable, indicating the formation of the active NiOOH layer. nih.gov When an analyte like glucose is introduced, the anodic peak current increases, signifying the electrocatalytic oxidation of the analyte, with the current enhancement being proportional to the analyte's concentration. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) EIS is employed to study the kinetics of charge transfer processes at the electrode-electrolyte interface. The resulting Nyquist plot provides information on the equivalent series resistance (ESR) and, more importantly, the charge-transfer resistance (Rct). A smaller semicircle in the Nyquist plot corresponds to a lower Rct, indicating faster charge transfer kinetics and, typically, better electrocatalytic performance. Studies on nickel phosphate-based materials have shown that modifications, such as creating composites with carbon nanotubes, can significantly lower the Rct, which aligns with observed improvements in catalytic activity. nih.gov

Tafel Plots A Tafel plot is derived from polarization curves and is used to study the kinetics of an electrochemical reaction. The plot of overpotential versus the logarithm of the current density yields a straight line in a specific region, and the slope of this line is the Tafel slope. This slope provides insights into the rate-determining step of the reaction mechanism. While detailed Tafel analysis for the oxidation of organic molecules on Ni₃(PO₄)₂·8H₂O is not extensively reported, this technique is standard for evaluating electrocatalysts. For related materials like nickel phosphides (e.g., Ni₂P) used in the hydrogen evolution reaction (HER), Tafel slopes are routinely calculated to assess their efficiency. researchgate.netresearchgate.net This analysis is equally applicable to understanding the oxidation reactions catalyzed by this compound.

Table 3: List of Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Ni₃(PO₄)₂·8H₂O |

| 5-Hydroxymethylfurfural | C₆H₆O₃ |

| Formaldehyde | CH₂O |

| Urea | CH₄N₂O |

| 2,5-Furandicarboxylic acid | C₆H₄O₅ |

| Nickel(II) hydroxide | Ni(OH)₂ |

| Nickel(III) oxyhydroxide | NiOOH |

| Potassium hydroxide | KOH |

| Glucose | C₆H₁₂O₆ |

| Manganese phosphate | Mn₃(PO₄)₂ |

| Nickel phosphide (B1233454) | NiₓPᵧ (e.g., Ni₂P) |

| Phytic acid | C₆H₁₈O₂₄P₆ |

Catalytic Applications Beyond Electrochemistry

Heterogeneous Catalysis in Organic Reactions

Nickel(II) phosphate (B84403) hydrate (B1144303) and related nickel phosphate materials serve as robust solid-phase catalysts, facilitating a variety of organic transformations. Their heterogeneous nature allows for ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Hydrophilic nickel phosphate nanoparticles have been demonstrated as efficient catalysts for transfer hydrogenation reactions. Specifically, they are effective in the reduction of aromatic nitro compounds to their corresponding anilines at room temperature, using sodium borohydride (B1222165) as a hydrogen source. This method provides remarkable yields and high chemoselectivity.

One notable example is the microporous crystalline nickel phosphate VSB-5 (Ni₂₀[(OH)₁₂(H₂O)₆][(HPO₄)₈(PO₄)₄]·12 H₂O), which exhibits basic catalytic character. nih.gov VSB-5 has been identified as a nanoporous hydrogenation catalyst, showcasing its potential in transforming substrates like p-nitrophenol to p-aminophenol. nih.gov The catalytic activity in these systems is often attributed to the highly dispersed nickel species on the phosphate support, which facilitates the adsorption and activation of both the substrate and the hydrogen source.

Table 1: Performance of Nickel Phosphate Catalysts in Hydrogenation Reactions

| Catalyst | Substrate | Hydrogen Source | Product | Conversion/Yield | Reference |

| Hydrophilic Nickel Phosphate Nanoparticles | Nitroarenes | Sodium Borohydride | Anilines | High Yields | acs.org |

| Ni-5/SiO₂-EN | Nitrobenzene (NB) | H₂ | Aniline (AN) | 100% Conversion, 99% Selectivity | acs.org |

| Nickel Phosphate VSB-5 | p-nitrophenol | Not specified | p-aminophenol | Application prospect noted | nih.gov |

Metal phosphates, including nickel-containing variants, are recognized catalysts for condensation reactions, which are fundamental C-C bond-forming processes in organic synthesis. These reactions, such as the Knoevenagel and aldol (B89426) condensations, benefit from catalysts that possess both acidic and basic sites, a characteristic often found in metal phosphates. mdpi.com

For instance, porous nickel phosphonates have been noted for their catalytic applications, which include condensation reactions. mdpi.com The mechanism in a Knoevenagel condensation typically involves the catalyst activating a compound with an active methylene (B1212753) group, which then undergoes a nucleophilic addition to a carbonyl compound. mdpi.comsigmaaldrich.com While specific data for Nickel(II) phosphate hydrate is sparse, related hydrated nickel salts like nickel(II) fluoride (B91410) tetrahydrate have proven to be highly active, water-tolerant, and thermally stable catalysts for Hantzsch-type condensation reactions, suggesting the potential utility of the phosphate counterpart. mdpi.com These reactions often proceed with high efficiency to produce pharmacologically significant heterocyclic compounds. mdpi.com

Table 2: Nickel-Catalyzed Condensation Reactions

| Catalyst Type | Reaction Type | Substrates | Product Type | Key Features | Reference |

| Metal Phosphates | Knoevenagel Condensation | Aldehyde/Ketone + Active Methylene Compound | α,β-unsaturated carbonyl compound | Heterogeneous, acid/base properties | mdpi.com |

| Nickel(II) Fluoride Tetrahydrate | Hantzsch Condensation | Aromatic aldehyde, dimedone, ammonium (B1175870) acetate | Hexahydroacridine-1,8-dione derivatives | High yields, water tolerance, thermal stability | mdpi.com |

The application of this compound as a direct catalyst in alkylation reactions is not extensively documented in current research literature. While nickel catalysis is a prominent and powerful tool for C-H bond alkylation, including Friedel-Crafts type reactions, these processes typically employ soluble Ni(II) complexes with specialized organic ligands such as spiroBox, pincer ligands, or other nickel salts like Ni(OTf)₂ and Ni(ClO₄)₂. acs.orgrsc.orgrsc.orgnih.gov These systems are adept at activating C-H bonds and coupling them with alkylating agents like alkyl halides or olefins, but they represent a different class of catalyst from the simple inorganic salt, this compound.

Biomimetic Catalysis and Enzyme Mimicry

The structural motifs found in nickel phosphate chemistry are relevant to the active sites of certain metalloenzymes, leading to the development of synthetic models that mimic their function. This field of biomimetic catalysis provides valuable insights into biological mechanisms and offers pathways to novel catalysts.

Dinuclear nickel(II) complexes have been synthesized to serve as functional models for nickel-dependent phosphoesterase enzymes. These enzymes play crucial roles in the hydrolysis of phosphate esters. A synthetic complex, Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O, was specifically designed to mimic the function of these metallohydrolases. mdpi.comacs.org In this model, two nickel(II) ions are held in proximity by a ligand scaffold, creating an active site that can bind and hydrolyze phosphoester substrates like bis(2,4-dinitrophenyl)phosphate (BDNPP). mdpi.comacs.org The Fe(III)Ni(II) form of purple acid phosphatase (PAP) is a naturally occurring example of a metallohydrolase that utilizes nickel and maintains catalytic activity, further validating the study of Ni(II)-based models. mdpi.comacs.org

Kinetic studies on these biomimetic nickel complexes provide quantitative measures of their catalytic efficacy. For the hydrolysis of the substrate bis(2,4-dinitrophenyl)phosphate (BDNPP) by the dinickel(II) model complex, Michaelis-Menten kinetics were observed. mdpi.com The catalytic parameters were determined, offering a comparison to the efficiency of the native enzymes they are designed to mimic.

Mechanistic investigations suggest that the hydrolysis reaction proceeds via a nucleophilic attack on the phosphorus center of the substrate. mdpi.comacs.org In the di-Ni(II) model complex, this attack is proposed to be carried out by a terminal hydroxido moiety coordinated to one of the nickel centers. mdpi.comacs.org This mechanism mirrors the proposed pathways in several natural metallophosphoesterases, where a metal-activated hydroxide (B78521) ion acts as the nucleophile. The study of these systems, which bridge homogeneous and heterogeneous catalysis with biochemistry, deepens the understanding of fundamental catalytic processes involving phosphate chemistry.

Table 3: Kinetic Parameters for Phosphoester Hydrolysis by a Biomimetic Dinickel(II) Complex

| Catalyst | Substrate | kcat (s-1) | Km (mM) | Proposed Mechanism | Reference |

| Ni₂(L1)(μ-OAc)(H₂O)₂₂·H₂O | bis(2,4-dinitrophenyl)phosphate (BDNPP) | ~0.025 | ~10 | Nucleophilic attack by a terminal hydroxido moiety | mdpi.com |

Environmental Science and Remediation Applications

Heavy Metal Immobilization

The use of phosphate-containing materials is a recognized strategy for the immobilization of heavy metals in contaminated soils and water. sci-hub.se These methods aim to transform mobile and bioavailable metal contaminants into stable, less soluble forms, thereby reducing their toxicity and potential for migration into groundwater or uptake by plants. sci-hub.sepreprints.org

The immobilization of heavy metals by phosphate (B84403) compounds, including nickel phosphates, involves several key mechanisms, primarily sorption and adsorption. sci-hub.se Sorption is a broader term that encompasses both adsorption (the accumulation of substances on a surface) and absorption (the assimilation of substances into the bulk of a material).

The primary mechanisms include:

Surface Complexation: Heavy metal cations can form complexes on the surface of phosphate-containing materials. preprints.orgpreprints.org This process involves the formation of chemical bonds between the metal ions and functional groups on the adsorbent's surface.

Ion Exchange: In some contexts, heavy metal ions in solution can be exchanged for other cations present in the phosphate material's structure, effectively trapping the contaminant. mdpi.com

Electrostatic Adsorption: The surface of the adsorbent material may carry a charge, attracting oppositely charged metal ions or complexes from the solution. preprints.org

Chemisorption: This involves the formation of a chemical bond between the adsorbate and the adsorbent. Studies on similar systems have shown that the process often follows pseudo-second-order kinetics, which is indicative of chemisorption being the rate-limiting step. nih.govmdpi.com

Research has shown that phosphate can effectively transform heavy metals from a mobilized to a stabilized state through these adsorption processes, limiting their transport and bioavailability in the soil. sci-hub.se The interaction between heavy metals and phosphate groups can lead to the formation of stable, insoluble metal-phosphate complexes on the material's surface. preprints.org

Precipitation is a crucial mechanism for the long-term immobilization of heavy metals using phosphate. sci-hub.se This strategy involves the chemical reaction between soluble heavy metal ions and phosphate anions to form insoluble metal phosphate precipitates. mdpi.com

Direct Chemical Precipitation: The addition of a soluble phosphate source, such as trisodium (B8492382) phosphate, to wastewater containing heavy metals can induce the precipitation of insoluble metal phosphates. purdue.edu Studies have demonstrated that this method is effective for removing various heavy metals. The efficiency of precipitation is influenced by factors such as pH, phosphate concentration, and the specific metals present in the solution. purdue.edunih.gov For instance, near-total cobalt recovery and high nickel recovery (over 85%) have been achieved through phosphate precipitation at a pH of 7.5. nih.gov The resulting sludge containing the metal phosphate precipitates can then be separated from the water.

Microbially Induced Carbonate and Phosphate Precipitation (MICP/MIPP): A more novel and eco-friendly approach is the use of microorganisms to facilitate precipitation. researchgate.netmdpi.com Certain bacteria can produce enzymes, like urease, or solubilize phosphate sources, creating localized conditions that promote the precipitation of metals as carbonates or phosphates. researchgate.netmdpi.com This bioprecipitation process has been shown to be effective for removing heavy metals such as cadmium, copper, lead, and nickel from contaminated soils and water. mdpi.com

| Heavy Metal | Phosphate Source/Method | Key Finding | Reference |

|---|---|---|---|

| Nickel (Ni), Cobalt (Co) | Phosphate precipitation from fungal culture filtrate | At pH 7.5, near-total Co recovery and over 85% Ni recovery were achieved. | nih.gov |

| Nickel (Ni), Zinc (Zn) | Trisodium Phosphate & Triple Superphosphate (TSP) | Phosphate concentration affects removal; lesser amounts of phosphate removed more heavy metals. TSP produced a non-hazardous sludge. | purdue.edu |

| Cadmium (Cd), Nickel (Ni) | Microbial Induced Carbonate Precipitation (MICP) | After 48 hours, removal rates of 96% for Cd and 89% for Ni were observed from a solution with an initial concentration of 500 mg/L. | mdpi.com |

| Multiple Metals (Pb, Cu, etc.) | Phosphate-based binders | The formation of stable, insoluble metal-phosphate compounds reduces heavy metal leaching. | preprints.org |

Pollutant Removal from Aqueous Solutions

Nickel(II) phosphate hydrate (B1144303) plays a role in the removal of pollutants from aqueous solutions, either by being the target of removal (as both nickel and phosphate can be pollutants) or by acting as a component in a removal system. Eutrophication, caused by excess phosphate and nitrate (B79036) in water bodies, is a significant environmental concern. nih.govbohrium.com

The removal of nickel and phosphate from wastewater is a critical treatment goal. Research has demonstrated the simultaneous removal of both pollutants. preprints.org In one study, the simultaneous removal efficiency for nickel and phosphate ions was 93.44% and 96.75%, respectively, using nano-zero-valent iron. preprints.org The mechanism suggests that anions like phosphate can increase the available sites for heavy metal adsorption. preprints.org

The adsorption capacity of various materials for nickel and phosphate is a key parameter in designing water treatment systems. The efficiency of removal is highly dependent on experimental conditions such as pH, initial pollutant concentration, and contact time. preprints.orgmdpi.com For instance, the maximum adsorption of Ni(II) by certain adsorbents is often observed at a specific pH, with the removal percentage decreasing at higher or lower values. mdpi.comresearchgate.net

| Pollutant | Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Reference |

|---|---|---|---|---|

| Nickel(II) | Alkali-activated foamed zeolite (AAFZ) | 88.99 | pH 6, Equilibrium time ~120 min | mdpi.com |

| Nickel(II) | Ceralite IR 120 Cationic Exchange Resin | 28.57 | pH ~5.0 | researchgate.net |

| Nickel(II) | Analcime/dimethylglyoxime composite | 144.9 | pH 6.5, Time 120 min | researchgate.net |

| Phosphate | Lanthanum hydroxide (B78521)/foamed Nickel | Not specified, but >85% removal in 30 min | pH 4-6 | acs.org |

| Phosphate | Calcined Nickel-Cobalt (B8461503) binary hydroxide | ~45 (at 50°C) | Neutral pH, Amount adsorbed increased with temperature | iwaponline.com |